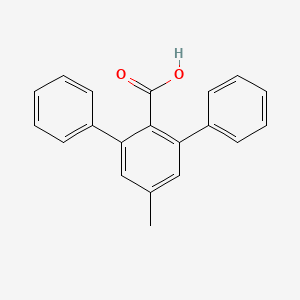

4-methyl-2,6-diphenylbenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

171669-68-4 |

|---|---|

Molecular Formula |

C20H16O2 |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

4-methyl-2,6-diphenylbenzoic acid |

InChI |

InChI=1S/C20H16O2/c1-14-12-17(15-8-4-2-5-9-15)19(20(21)22)18(13-14)16-10-6-3-7-11-16/h2-13H,1H3,(H,21,22) |

InChI Key |

CDBLOGVRDVFVCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 2,6 Diphenylbenzoic Acid and Analogues

Precursor Synthesis and Intermediate Derivativatization Strategies

The creation of the m-terphenyl (B1677559) framework is a foundational aspect of the synthesis, heavily relying on cross-coupling reactions to form the necessary carbon-carbon bonds. Following the assembly of this core structure, functional groups are introduced or modified to yield the final product.

Modern cross-coupling reactions are instrumental in constructing substituted m-terphenyl systems. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst, is a widely used method. organic-chemistry.orgresearchgate.netacs.orgresearchgate.netbohrium.com For instance, a dihalogenated toluene (B28343) derivative can be coupled with phenylboronic acid to create the 4-methyl-1,1':3',1''-terphenyl scaffold. The development of specialized ligands, such as N-heterocyclic carbenes (NHCs) and bulky phosphines, has been crucial for achieving high yields in these sterically demanding couplings. organic-chemistry.orgresearchgate.net

Other effective methods include the Negishi coupling (using organozinc reagents) and the Stille coupling (using organotin compounds). researchgate.net The synthesis of m-terphenyls can also be achieved through one-pot cascade reactions or ring transformations of precursors like 2H-pyran-2-ones. semanticscholar.orgderpharmachemica.com The choice of reaction is often dictated by the availability of starting materials and the need to minimize steric hindrance issues. researchgate.net

Once the 4-methyl-m-terphenyl core is in place, the carboxyl group is typically introduced using organometallic intermediates. A common method is the carboxylation of an aryllithium or Grignard reagent with carbon dioxide (dry ice). semanticscholar.orgrecercat.cat This involves forming the organometallic species from the corresponding aryl halide and then quenching it with CO2.

Catalytic carboxylation methods have also been developed, using transition metals like cobalt, nickel, or rhodium to facilitate the reaction of aryl halides or pseudohalides (like triflates) with CO2. nih.govresearchgate.netacs.org These catalytic approaches can offer milder reaction conditions and broader functional group tolerance. nih.govresearchgate.netacs.org For example, cobalt and nickel catalysts have proven effective for the carboxylation of sterically hindered aryl triflates. researchgate.net

An alternative to direct carboxylation is the interconversion of other functional groups on the pre-formed m-terphenyl core. ub.eduscribd.comsolubilityofthings.com A nitrile group, for example, can be introduced and subsequently hydrolyzed under acidic or basic conditions to yield the carboxylic acid. nih.gov Another strategy is the oxidation of a methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). solubilityofthings.comyoutube.com This approach, however, requires careful control to prevent over-oxidation or degradation of the aromatic rings. nih.gov

Targeted Synthesis of 4-Methyl-2,6-Diphenylbenzoic Acid

The synthesis of this compound can be accomplished through either direct routes that build the final molecule in a convergent manner or through multi-step transformations from related benzoic acid precursors.

A direct synthesis can be achieved via a double Suzuki-Miyaura coupling reaction. Starting with a dihalogenated methylbenzoic acid, such as 2,6-dibromo-4-methylbenzoic acid, the two phenyl groups can be installed in a single step by reacting it with two equivalents of phenylboronic acid in the presence of a palladium catalyst.

| Starting Material | Reagent | Catalyst | Product |

| 2,6-Dibromo-4-methylbenzoic acid | Phenylboronic acid | Palladium complex | This compound |

| This interactive table outlines a direct synthetic approach to this compound. |

Another direct method involves the reaction of aryl Grignard reagents with 1,2,3-trihalobenzenes, followed by quenching with an electrophile like ethyl formate (B1220265) to introduce a formyl group, which can then be oxidized to the carboxylic acid. semanticscholar.org

A multi-step approach often provides more flexibility and control. A common strategy begins with a simpler, more accessible benzoic acid derivative, such as 4-methylbenzoic acid. youtube.comlibretexts.org The synthesis would proceed through a series of steps:

Protection: The carboxylic acid is first protected, often as a methyl or ethyl ester, to prevent it from interfering with subsequent reactions. prepchem.comchemicalbook.comgoogle.comchemicalbook.com

Directed Halogenation: A halogen, such as bromine or iodine, is introduced at one of the ortho positions to the ester group.

First Cross-Coupling: The first phenyl group is attached via a Suzuki-Miyaura or similar cross-coupling reaction.

Second Halogenation and Coupling: The process is repeated on the other ortho position to introduce the second phenyl group. This step is often more challenging due to increased steric hindrance. researchgate.net

Deprotection: Finally, the protecting group is removed by hydrolysis to yield the target this compound. google.comgoogle.com

This stepwise method, while longer, allows for the systematic construction of the highly substituted core. researchgate.net

Considerations for Stereochemical Control in Synthesis

The synthesis of this compound does not typically involve chiral centers in the molecule itself. However, the core structure, a 2,6-disubstituted benzoic acid, is a classic example of a scaffold that can exhibit atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond, creating a chiral axis. wikipedia.org In this case, the steric bulk of the two phenyl groups at the ortho positions (2 and 6) restricts free rotation around the C-C single bonds connecting them to the central benzoic acid ring. This restricted rotation means the molecule can exist as a pair of non-superimposable, mirror-image conformers (enantiomers).

The stability of these atropisomers, and thus the feasibility of isolating them, depends on the height of the rotational energy barrier. wikipedia.org Factors influencing this barrier include the size of the ortho substituents and the nature of any groups at the 3 and 5 positions. For a molecule to be considered to have stable atropisomers, the energy barrier to rotation must be high enough to allow for the separation of the individual isomers at a given temperature, classically defined by a half-life of interconversion of at least 1000 seconds. wikipedia.org

Achieving stereochemical control in the synthesis of such molecules involves strategies for asymmetric synthesis that can selectively produce one enantiomer over the other. Key approaches in the broader field of biaryl synthesis that are applicable here include:

Dynamic Kinetic Resolution (DKR): In this strategy, a racemic but rapidly interconverting mixture of atropisomers is subjected to a chiral reagent or catalyst that reacts with one enantiomer faster than the other, pulling the equilibrium towards the desired product. researchgate.netnih.gov Lipases, which catalyze the formation or hydrolysis of esters, are particularly effective for the kinetic resolution of biaryl derivatives. researchgate.net

De Novo Arene Formation: This involves constructing the aromatic ring in a way that the stereochemistry of the chiral axis is set during the annulation or cyclization process. snnu.edu.cn

Central-to-Axial Chirality Conversion: This advanced strategy involves the creation of a stereochemically defined cyclic intermediate which, upon a subsequent reaction like aromatization, transfers its point chirality to axial chirality in the final biaryl product. snnu.edu.cnmdpi.com

While a specific, documented stereoselective synthesis of this compound is not prominent in the literature, these established principles for creating atropisomeric biaryls would be the guiding strategies for any such endeavor. snnu.edu.cnuow.edu.au The challenge lies in designing a synthetic route where the formation of the aryl-aryl bonds or the central ring itself is influenced by a chiral auxiliary, catalyst, or substrate.

Synthetic Routes to Related Diphenylbenzoic Acid Derivatives

Synthesis of 4-Mercaptomethyl-2,6-diphenylbenzoic Acid

The synthesis of 4-mercaptomethyl-2,6-diphenylbenzoic acid, a derivative with a functional handle for surface attachment, begins with the parent compound, this compound. The process is a multi-step sequence involving radical bromination followed by nucleophilic substitution.

Step 1: Synthesis of 4-Bromomethyl-2,6-diphenylbenzoic Acid The initial step is the bromination of the methyl group at the 4-position. This is typically achieved via a free-radical chain reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide.

The reaction involves heating this compound with NBS and benzoyl peroxide in a nonpolar solvent such as benzene (B151609). The mixture is refluxed for several hours. Additional portions of NBS may be required to drive the reaction to completion. The product, 4-bromomethyl-2,6-diphenylbenzoic acid, is then isolated as a white powder.

Step 2: Synthesis of 4-Mercaptomethyl-2,6-diphenylbenzoic Acid The second step involves converting the bromomethyl group to a mercaptomethyl (thiol) group. This is accomplished by reacting the 4-bromomethyl derivative with a sulfur nucleophile, such as thiourea (B124793).

The 4-bromomethyl-2,6-diphenylbenzoic acid and thiourea are suspended in a solvent like ethanol (B145695) and heated to reflux under an inert atmosphere (e.g., nitrogen). This initially forms an isothiouronium salt intermediate. The subsequent workup with a base, such as sodium bicarbonate, hydrolyzes the intermediate to yield the final product, 4-mercaptomethyl-2,6-diphenylbenzoic acid. researchgate.net This derivative has been instrumental in forming self-assembled monolayers (SAMs) on gold surfaces, where the thiol group provides a strong anchor to the metal.

| Starting Material | Reagents | Product |

| This compound | N-Bromosuccinimide, Benzoyl Peroxide | 4-Bromomethyl-2,6-diphenylbenzoic acid |

| 4-Bromomethyl-2,6-diphenylbenzoic acid | 1. Thiourea 2. Sodium Bicarbonate | 4-Mercaptomethyl-2,6-diphenylbenzoic acid |

This table outlines the synthetic pathway to 4-mercaptomethyl-2,6-diphenylbenzoic acid.

Annulation Strategies for Poly-Substituted Diphenylbenzoic Acid Esters

The construction of the highly substituted central benzene ring of diphenylbenzoic acid derivatives can be achieved through various annulation strategies. These methods build the aromatic ring from smaller, functionalized precursors. Organocatalytic benzannulation, in particular, offers a powerful approach under mild conditions. rsc.orgnih.gov

Common benzannulation strategies are classified by the number of atoms each reactant contributes to the new ring, such as [4+2], [3+3], and [2+2+2] cycloadditions. nih.gov

[4+2] Benzannulation: This is a widely used strategy analogous to the Diels-Alder reaction. For instance, a one-pot reaction for synthesizing anthraquinones has been developed via a [4+2] annulation between 1,4-naphthoquinones and α,β-unsaturated aldehydes, catalyzed by L-proline with benzoic acid as an additive. nih.gov Another example is the DMAP-catalyzed annulation of dienic sulfones with α-substituted allenoates to produce polysubstituted benzenes. rsc.orgnih.gov These methods highlight how a four-carbon diene or equivalent can react with a two-carbon dienophile to form the six-membered aromatic ring.

Dehydro-Diels-Alder (DDA) Reaction: This variant involves the reaction of an enyne with a diene (or equivalent precursors) to form a substituted benzene ring. acs.org

1,2-Dihydropyridines as Precursors: A method has been described where 1,2-dihydropyridines are transformed into multisubstituted benzoic esters. This process can generate a range of aromatic topologies, from simple rings to more complex fused systems. acs.org

These strategies provide versatile pathways to create the core structure of polysubstituted benzoic esters, allowing for the introduction of various functional groups, which is essential for tuning the properties of the final molecules. bohrium.com

Preparation of Amino-Substituted Diphenylbenzoic Acids

Introducing an amino group onto the diphenylbenzoic acid framework creates analogues with altered electronic properties and potential for further functionalization, for example in the development of dyes or pharmaceutical building blocks. nih.govijcmas.com General methods for synthesizing aminobenzoic acids can be adapted for this specific scaffold.

One common strategy involves the reduction of a nitro group. If a nitro-substituted diphenylbenzoic acid can be synthesized, the nitro group can be readily reduced to an amino group using standard reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid, or catalytic hydrogenation with H2 gas over a palladium, platinum, or nickel catalyst.

Another approach involves nucleophilic aromatic substitution (SNAr) if a suitable leaving group (like a halogen) is present on the ring and the ring is activated by electron-withdrawing groups. However, for the electron-rich diphenylbenzoic acid system, this is less straightforward unless additional activating groups are present.

More direct methods can also be employed. For example, derivatives of 2-, 3-, and 4-aminobenzoic acid have been synthesized by reacting them with aromatic halides in pyridine, often requiring prolonged reflux. nih.gov The synthesis of 2-phenylbenzimidazole (B57529) compounds has been achieved by refluxing o-phenylenediamine (B120857) with p-aminobenzoic acid in polyphosphoric acid, demonstrating how aminobenzoic acids can serve as building blocks for more complex heterocyclic systems. nih.gov

The specific synthesis of an amino-substituted 2,6-diphenylbenzoic acid would likely involve a multi-step sequence, starting with a precursor that already contains a nitrogen-based functional group (like a nitro or amino group) before the diarylation step, or by functionalizing the pre-formed diphenylbenzoic acid ring.

Esterification and Hydrolysis Mechanisms Pertinent to this compound

Bimolecular Acyl-Oxygen Cleavage (BAc2) Mechanisms

The hydrolysis of esters is a fundamental reaction in organic chemistry, and for most esters, it proceeds via a base-catalyzed, bimolecular, acyl-oxygen cleavage mechanism, denoted as BAc2. ucoz.com This mechanism is highly relevant to esters of this compound, primarily because the steric hindrance imposed by the two ortho-phenyl groups significantly impacts the reaction rate and can even open pathways to alternative mechanisms.

The BAc2 mechanism involves two key steps:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The C-O bond to the alkoxy group (the "acyl-oxygen" bond) breaks, and the alkoxide ion (⁻OR) is expelled as the leaving group, reforming the carbonyl group and yielding a carboxylate anion. The final products, after protonation of the alkoxide, are the carboxylate salt and the alcohol.

| Step | Description | Intermediate/Products |

| 1 | Nucleophilic attack of OH⁻ on the ester's carbonyl carbon. | Tetrahedral Intermediate |

| 2 | Collapse of the intermediate, with cleavage of the acyl-oxygen bond. | Carboxylate Anion and Alcohol |

This table summarizes the steps of the BAc2 ester hydrolysis mechanism.

For esters of this compound, the two large phenyl groups at the ortho positions create significant steric hindrance around the carbonyl carbon. This shielding makes it very difficult for the hydroxide nucleophile to approach and attack the carbonyl center. ucoz.comresearchgate.net Consequently, the rate of BAc2 hydrolysis for these esters is dramatically slower than for unhindered esters.

This severe steric hindrance is a defining characteristic of this class of compounds. In some extremely hindered cases, such as with methyl 2,4,6-tri-t-butylbenzoate, the BAc2 pathway is so disfavored that an alternative mechanism, bimolecular alkyl-oxygen cleavage (BAl2), becomes competitive. cdnsciencepub.comresearchgate.net In the BAl2 mechanism, the nucleophile attacks the alkyl carbon of the ester group instead of the carbonyl carbon. However, for methyl 2,4,6-triphenylbenzoate, studies have shown that the BAc2 mechanism still operates, albeit slowly, in aqueous dioxane. cdnsciencepub.com The hydrolysis of these hindered esters often requires harsh conditions, such as high temperatures and a large excess of base, to proceed at a reasonable rate. researchgate.net

Bimolecular Alkyl-Oxygen Cleavage (BAl2) Mechanisms

The hydrolysis of esters is a fundamental reaction in organic chemistry, typically proceeding through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. chemistnotes.com However, in the case of highly sterically hindered esters, such as those derived from 2,6-disubstituted benzoic acids, an alternative pathway, the bimolecular alkyl-oxygen cleavage (BAL2) mechanism, can become significant. chemistnotes.comresearchgate.net This mechanism involves the nucleophilic attack on the alkyl group of the ester, leading to the cleavage of the alkyl-oxygen bond. chemistnotes.com

The BAL2 mechanism is a type of SN2 reaction where the carboxylate acts as the leaving group. It is generally less common than the BAC2 pathway because the carboxylate anion is a poorer leaving group compared to the alkoxide that departs in the BAC2 mechanism. chemistnotes.com However, when the carbonyl carbon is sterically shielded by bulky groups, as in the esters of 2,6-diphenylbenzoic acid, the approach of a nucleophile to the carbonyl carbon is impeded, making the BAC2 pathway less favorable. cdnsciencepub.comnumberanalytics.com In such cases, the attack of a nucleophile on the less hindered alkyl carbon of the ester can become a competing, and sometimes predominant, pathway. researchgate.netcdnsciencepub.com

Research on the hydrolysis of sterically hindered aromatic esters has provided evidence for the operation of the BAL2 mechanism. For instance, studies on methyl 2,4,6-tri-t-butylbenzoate demonstrated that alkaline hydrolysis proceeds with alkyl-oxygen fission, consistent with a BAL2 pathway. researchgate.net Similarly, methyl 2-methyl-4,6-di-t-butylbenzoate was found to cleave predominantly by alkyl-oxygen fission. researchgate.net In contrast, less hindered esters like methyl 2,4,6-trimethylbenzoate (B1236764) hydrolyze via the more conventional BAC2 mechanism. researchgate.net

The balance between the BAC2 and BAL2 mechanisms is delicate and highly dependent on the steric environment around the ester functionality. Even in cases of severe steric hindrance, the BAC2 mechanism can still compete. For example, the alkaline hydrolysis of methyl triphenylacetate proceeds primarily through the BAC2 mechanism (95%), with only a small fraction (5%) occurring via the BAL2 pathway. cdnsciencepub.comcdnsciencepub.com This highlights that the BAL2 mechanism is not always the default pathway for hindered esters and its accessibility is a subject of ongoing study. cdnsciencepub.com

Table 1: Mechanistic Pathways in the Hydrolysis of Sterically Hindered Esters

| Ester | Predominant Hydrolysis Mechanism | Reference |

| Methyl 2,4,6-tri-t-butylbenzoate | BAL2 | researchgate.net |

| Methyl 2-methyl-4,6-di-t-butylbenzoate | BAL2 | researchgate.net |

| Methyl 2,4,6-trimethylbenzoate | BAC2 | researchgate.net |

| Methyl triphenylacetate | BAC2 (95%), BAL2 (5%) | cdnsciencepub.comcdnsciencepub.com |

Catalytic Approaches for Ester Formation and Cleavage

The formation and cleavage of esters of sterically hindered carboxylic acids like this compound present significant challenges that often necessitate the use of specialized catalytic methods.

Esterification:

The direct esterification of sterically hindered carboxylic acids is often inefficient under standard Fischer esterification conditions due to the difficulty of nucleophilic attack by the alcohol on the sterically encumbered carbonyl carbon. rug.nl To overcome this, various catalytic systems have been developed.

Lewis Acid Catalysis: Lewis acids can activate the carboxylic acid, making it more susceptible to nucleophilic attack. For instance, Ti(IV) aminotriphenolate complexes have been explored as catalysts for the esterification of benzoic acid with heptanol. rug.nl The catalytic activity was found to be dependent on the steric bulk of the catalyst, with less hindered complexes showing higher reactivity. rug.nl Another example involves the use of supported iron oxide nanoparticles as a recyclable Lewis acid catalyst for the solvent-free esterification of various carboxylic acids, although sterically hindered acids showed lower reactivity. mdpi.com

Brønsted Acid Catalysis: Strong Brønsted acids are commonly used to catalyze esterification. researchgate.net However, for hindered substrates, more specialized Brønsted acid catalysts have been developed. For example, a 2,2'-biphenol-derived phosphoric acid catalyst has been shown to promote the dehydrative esterification of carboxylic acids with alcohols without the need to remove water. organic-chemistry.org Surfactant-type Brønsted acids like p-dodecylbenzenesulfonic acid (DBSA) have also been employed for selective esterifications in water. organic-chemistry.org

Coupling Reagents: The Mitsunobu reaction provides a powerful method for the esterification of benzoic acids with phenols, yielding phenyl esters in good to excellent yields. researchgate.net This method can be advantageous when direct esterification methods fail, especially with sterically hindered substrates. researchgate.net

Ester Hydrolysis:

The cleavage of esters of sterically hindered acids can be as challenging as their formation. While strong acid or base catalysis is typically employed for ester hydrolysis, these conditions can be harsh and may not be suitable for complex molecules. libretexts.org

Acid-Catalyzed Hydrolysis: The hydrolysis of esters is generally promoted by acid catalysts. nii.ac.jp However, for sterically hindered esters, the reaction rate can be significantly reduced. numberanalytics.com The mechanism often involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. numberanalytics.com

Enzymatic Hydrolysis: Biocatalysts, such as lipases and esterases, offer a mild and selective alternative for ester hydrolysis. researchgate.net However, esters of carboxylic acids with significant steric hindrance at the α-position are often poor substrates for many hydrolytic enzymes. researchgate.net While some success has been achieved with the enzymatic hydrolysis of tert-butyl esters, the enzymatic cleavage of esters of highly substituted benzoic acids remains a difficult task. researchgate.net

Table 2: Catalytic Methods for Esterification of Hindered Carboxylic Acids

| Catalyst/Method | Reactants | Conditions | Outcome | Reference |

| Ti(IV) aminotriphenolates | Benzoic acid, Heptanol | 150 °C, 6 h | Moderate to good yields, activity depends on catalyst sterics | rug.nl |

| FeNP@SBA-15 | Benzoic acid, Methanol | Reflux | Quantitative yield | mdpi.com |

| 2,2'-Biphenol-derived phosphoric acid | Carboxylic acids, Alcohols | Toluene, 100 °C | Good yields without water removal | organic-chemistry.org |

| Mitsunobu Reaction | Benzoic acids, Phenols | - | Good to excellent yields of phenyl esters | researchgate.net |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

A combination of spectroscopic methods is employed to build a comprehensive picture of the molecule's structure. These techniques probe the nuclear and electronic environments within the molecule, offering complementary information that, when pieced together, allows for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that exploits the magnetic properties of atomic nuclei. For organic molecules like 4-methyl-2,6-diphenylbenzoic acid, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.

In ¹H NMR spectroscopy of this compound, the chemical shifts, integration, and multiplicity of the proton signals provide a wealth of structural information. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons and the methyl group protons.

A representative ¹H NMR spectrum shows a multiplet in the range of 7.35-7.43 ppm, which integrates to 10 hydrogens. rsc.org This signal corresponds to the protons of the two phenyl groups at positions 2 and 6. A singlet is observed at approximately 7.19 ppm, integrating to two hydrogens, which is assigned to the two aromatic protons on the central benzoic acid ring. rsc.org The methyl group protons at position 4 give rise to a sharp singlet at around 2.45 ppm, integrating to three hydrogens. rsc.org The acidic proton of the carboxylic acid group often appears as a broad singlet at a higher chemical shift, though its position can be variable and it may not always be observed depending on the solvent and concentration.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 7.35-7.43 | m | 10H | Phenyl H | rsc.org |

| 7.19 | s | 2H | Benzoic acid H | rsc.org |

| 2.45 | s | 3H | -CH₃ | rsc.org |

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.

The ¹³C NMR spectrum, also typically run in CDCl₃, shows a signal for the carboxylic acid carbon at approximately 173.4 ppm. rsc.org The quaternary carbons of the central ring to which the phenyl groups are attached appear around 140.7 and 140.6 ppm. rsc.org The carbon bearing the methyl group is observed at about 139.9 ppm. rsc.org The carbons of the two phenyl rings and the remaining carbons of the central benzoic acid ring resonate in the range of 127.7 to 130.4 ppm. rsc.org The methyl carbon signal appears upfield at approximately 21.5 ppm. rsc.org

| Chemical Shift (δ) [ppm] | Assignment | Reference |

|---|---|---|

| 173.4 | C=O (Carboxylic acid) | rsc.org |

| 140.7 | Quaternary C (C-Ph) | rsc.org |

| 140.6 | Quaternary C (C-Ph) | rsc.org |

| 139.9 | Quaternary C (C-CH₃) | rsc.org |

| 130.4 | Aromatic CH | rsc.org |

| 129.9 | Aromatic CH | rsc.org |

| 129.1 | Quaternary C (Ph) | rsc.org |

| 128.9 | Aromatic CH | rsc.org |

| 128.6 | Aromatic CH | rsc.org |

| 128.5 | Aromatic CH | rsc.org |

| 127.7 | Aromatic CH | rsc.org |

| 21.5 | -CH₃ | rsc.org |

To further confirm the structural assignments and to elucidate the connectivity between protons and carbons, two-dimensional (2D) NMR techniques are employed. science.gov Methods such as COSY (Correlation Spectroscopy) would establish the coupling between adjacent protons, although in this specific molecule with many singlet signals in the ¹H NMR, its utility would be focused on the phenyl group multiplets. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are more informative. An HSQC spectrum would correlate each proton signal with its directly attached carbon, for instance, linking the methyl proton signal at 2.45 ppm to the methyl carbon signal at 21.5 ppm. HMBC experiments would reveal longer-range couplings (typically over 2-3 bonds), for example, showing correlations between the methyl protons and the quaternary carbon at 139.9 ppm and the aromatic carbons of the central ring. These 2D NMR analyses provide unambiguous confirmation of the molecular structure. molaid.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, and the fragmentation pattern can offer clues about its structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Detailed studies employing Electrospray Ionization Mass Spectrometry (ESI-MS) for the fragmentation analysis of this compound are not extensively available in the reviewed scientific literature. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, and its fragmentation patterns provide valuable structural information.

However, high-resolution mass spectrometry (HRMS) using electron ionization (EI) has been performed. This analysis confirms the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M⁺]. The experimentally determined mass was found to be in excellent agreement with the calculated theoretical mass, confirming the molecular formula C₂₀H₁₆O₂.

Table 1: High-Resolution Mass Spectrometry (HRMS-EI) Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M⁺] | 288.1150 | 288.1145 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy The infrared spectrum of this compound has been reported, with vibrational bands measured in a Nujol mull. The spectrum displays characteristic absorptions that confirm the presence of the carboxylic acid and aromatic functionalities. A strong, broad absorption typical for the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer is expected in the 3300-2500 cm⁻¹ region, although this region is not detailed in the available data. The most prominent reported peak is the C=O stretching vibration of the carboxyl group, which appears as a strong band at 1683 cm⁻¹. Other significant bands correspond to aromatic C=C stretching, C-H bending, and C-O stretching vibrations.

Table 2: Key Infrared (IR) Absorption Bands for this compound (Nujol Mull)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1683 | Strong (s) | C=O stretch (Carboxylic acid) |

| 1598 | Medium (m) | Aromatic C=C stretch |

| 1495 | Medium (m) | Aromatic C=C stretch |

| 1299 | Strong (s) | C-O stretch / O-H bend |

| 773 | Medium (m) | C-H out-of-plane bend |

| 699 | Strong (s) | C-H out-of-plane bend (Monosubstituted benzene) |

Raman Spectroscopy As of the current literature review, specific experimental Raman spectroscopy data for this compound has not been published. Raman spectroscopy is complementary to IR and would be expected to show strong signals for the symmetric vibrations of the aromatic rings and the C=C bonds, with a characteristically strong C=O stretching band.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides definitive proof of molecular structure and detailed information about the three-dimensional arrangement of atoms and molecules in the solid state.

Single Crystal X-ray Diffraction Studies

A single-crystal X-ray diffraction study has been conducted on this compound. The analysis was performed at a temperature of 223(2) K (-50 °C) using Molybdenum Kα radiation (λ = 0.71073 Å). The data confirmed the molecular structure and provided detailed crystallographic parameters. The compound crystallizes in the monoclinic system in the centrosymmetric space group P2(1)/c.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₂₀H₁₆O₂ |

| Formula Weight | 288.33 |

| Temperature | 223(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a | 9.4738(7) Å |

| b | 13.377(1) Å |

| c | 12.2980(9) Å |

| α | 90° |

| β | 104.107(1)° |

| γ | 90° |

| Volume | 1511.1(2) ų |

| Z | 4 |

Analysis of Crystal Packing and Intermolecular Interactions

A detailed analysis of the crystal packing and specific non-covalent interactions for this compound beyond the primary hydrogen bonding is not available in the reviewed literature. However, the crystallographic data provides significant insight into the primary structural motif.

Polymorphism and Solid-State Structural Variations

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can exhibit distinct physical properties. Based on a review of the available scientific literature, there are no reported studies identifying or characterizing different polymorphic forms of this compound. The single crystal structure reported appears to be the only form identified to date.

Compound Name Table

| Compound Name |

| This compound |

| Phenylmagnesium bromide |

| 2,6-dibromo-4-methyliodobenzene |

| 4-bromomethyl-2,6-diphenylbenzoic acid |

| N-bromosuccinimide |

| Thiourea (B124793) |

| 4-mercaptomethyl-2,6-diphenylbenzoic acid |

| 2,6-dimethoxybenzoic acid |

| 2-((2,6-dichlorophenyl)amino)benzoic acid |

Mass Spectrometry (MS) Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS)

While comprehensive fragmentation studies of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) are not prominent in the surveyed literature, high-resolution mass spectrometry (HRMS) with electron ionization (EI) has been successfully used to confirm its elemental composition. ESI-MS is typically a soft ionization method that generates pseudomolecular ions like [M+H]⁺ or [M-H]⁻, whose subsequent fragmentation can be analyzed to map out the molecular structure.

The HRMS-EI analysis provided a precise mass-to-charge ratio (m/z) for the molecular ion [M⁺], which aligns closely with the theoretically calculated value for the molecular formula C₂₀H₁₆O₂. This confirms the identity of the compound with a high degree of confidence.

Table 1: High-Resolution Mass Spectrometry (HRMS-EI) Data for this compound

| Ion Type | Calculated m/z | Found m/z | Reference |

|---|

This interactive table summarizes the high-resolution mass spectrometry data obtained via electron ionization.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a critical tool for identifying functional groups and probing the structural framework of a molecule.

Infrared (IR) Spectroscopy The IR spectrum of this compound, recorded in a Nujol mull, presents several key absorption bands that are characteristic of its structure. A very strong absorption at 1683 cm⁻¹ is assigned to the C=O stretching vibration of the carboxylic acid group. The steric hindrance imposed by the flanking phenyl rings and the electron-donating methyl group can influence the exact position of this band. Other notable absorptions include those for aromatic C=C stretching and C-H bending modes, which confirm the presence of the multiple phenyl rings.

Table 2: Key Infrared (IR) Absorption Bands for this compound (Nujol Mull)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference |

|---|---|---|---|

| 1683 | Strong (s) | C=O stretch (Carboxylic acid) | |

| 1598 | Medium (m) | Aromatic C=C stretch | |

| 1495 | Medium (m) | Aromatic C=C stretch | |

| 1299 | Strong (s) | C-O stretch / O-H bend | |

| 773 | Medium (m) | C-H out-of-plane bend |

This interactive table details the principal infrared absorption peaks and their corresponding vibrational modes.

Raman Spectroscopy A specific Raman spectrum for this compound has not been reported in the reviewed scientific literature. As a complementary technique to IR, Raman spectroscopy would be highly sensitive to the symmetric vibrations of the non-polar parts of the molecule, such as the aromatic ring breathing modes, and would also clearly show the prominent C=O stretching vibration.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography offers an unambiguous determination of a molecule's three-dimensional structure and its arrangement within a crystal lattice.

Single Crystal X-ray Diffraction Studies

The molecular structure of this compound has been definitively determined by a single-crystal X-ray diffraction study. The analysis, conducted at 223 K, revealed that the compound crystallizes in the monoclinic system within the P2(1)/c space group. This information is fundamental to understanding the solid-state conformation and packing of the molecule.

Table 3: Crystallographic Data and Structure Refinement Details for this compound

| Parameter | Value | Reference |

|---|---|---|

| Empirical Formula | C₂₀H₁₆O₂ | |

| Formula Weight | 288.33 | |

| Temperature | 223(2) K | |

| Crystal System | Monoclinic | |

| Space Group | P2(1)/c | |

| Unit Cell Dimensions | ||

| a | 9.4738(7) Å | |

| b | 13.377(1) Å | |

| c | 12.2980(9) Å | |

| α | 90° | |

| β | 104.107(1)° | |

| γ | 90° | |

| Volume | 1511.1(2) ų |

This interactive table provides a summary of the key crystallographic parameters determined for the compound.

Polymorphism and Solid-State Structural Variations

Polymorphism refers to the existence of a compound in multiple distinct crystalline forms. These different forms can have varied stabilities and physical properties. A thorough review of published literature indicates that no polymorphs of this compound have been discovered or reported. The monoclinic structure determined by single-crystal X-ray diffraction is the only solid-state form characterized to date.

Computational and Theoretical Investigations of this compound

Following a comprehensive search of available scientific literature and databases, detailed computational and theoretical investigation data specifically for the compound This compound are not available. The search results yielded studies on various other substituted benzoic acid derivatives, but not on the specific molecule with a methyl group at the 4-position and two phenyl groups at the 2- and 6-positions.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, and analysis for the requested sub-sections.

For context, computational studies on related benzoic acid derivatives have been performed. For instance, Density Functional Theory (DFT) has been employed to analyze the molecular structure, vibrational frequencies, and other properties of compounds such as 4-methyl-3-nitrobenzoic acid and 4-hydroxybenzoic acid. scirp.orgnih.gov These studies typically involve:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms.

Electronic Structure Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity.

Vibrational Frequency Analysis: Predicting infrared and Raman spectra to compare with experimental data. scirp.org

Similarly, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in solution over time, including their conformational changes and interactions with other molecules, such as a solvent or a biological substrate. mdpi.com

Without specific research conducted on this compound, any attempt to generate the requested article would be speculative and scientifically unfounded.

Computational and Theoretical Investigations

Reaction Mechanism Elucidation through Computational Chemistry

Computational methods, especially Density Functional Theory (DFT), have been extensively used to model the catalytic cycle of the Suzuki-Miyaura reaction, which is a primary method for synthesizing sterically hindered biaryls. acs.orgresearchgate.netnih.gov The catalytic cycle is generally understood to proceed through three main stages: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov Computational studies allow for the characterization of the intermediates and transition states for each of these steps. acs.orgresearchgate.net

For the synthesis of tetra-ortho-substituted biaryls, the steric hindrance significantly influences the energetics of the catalytic cycle. nih.govnih.govrsc.org The choice of ligand on the palladium catalyst is crucial in overcoming the steric barriers, and computational studies can help in the rational design of ligands that facilitate the reaction. nih.govresearchgate.net

Transition state analysis via computational chemistry provides a molecular-level understanding of the key bond-forming and bond-breaking events in the synthesis of compounds like 4-methyl-2,6-diphenylbenzoic acid. Each step in the catalytic cycle has a corresponding transition state, the energy of which determines the rate of that step.

Oxidative Addition: This is often the rate-limiting step in the catalytic cycle. researchgate.net Computational studies have focused on modeling the transition state for the insertion of the palladium(0) catalyst into the aryl-halide bond. researchgate.net For sterically hindered substrates, the energy barrier for this step can be substantial. The geometry of the transition state is influenced by the steric bulk of both the aryl halide and the phosphine (B1218219) ligands on the palladium. rsc.org

Transmetalation: In this step, the aryl group is transferred from the organoboron reagent to the palladium center. The transition state for transmetalation is complex and can proceed through different pathways. nih.govmdpi.com DFT calculations have been used to model the four-membered transition state that is often proposed. mdpi.com The presence of a base is crucial in this step, and computational models include the role of the base in the formation of the boronate species that facilitates the aryl transfer. nih.gov

Reductive Elimination: This is the final step where the new carbon-carbon bond is formed, and the biaryl product is released from the palladium catalyst. The transition state for reductive elimination involves the two aryl groups coming into close proximity on the palladium center. nih.gov For sterically hindered biaryls, this step can also have a high energy barrier due to the steric repulsion between the ortho-substituents. nih.govnih.gov Computational analysis helps in understanding how the ligand framework can distort to accommodate the bulky aryl groups in the transition state. nih.gov

The energetic profile of a reaction pathway maps the energy of the system as it progresses from reactants to products, passing through various intermediates and transition states. DFT calculations are used to compute the Gibbs free energy of each species along the reaction coordinate, providing a quantitative picture of the reaction mechanism. researchgate.netresearchgate.netnih.gov

For the Suzuki-Miyaura coupling to form a sterically hindered biaryl, the energetic profile reveals which step in the catalytic cycle is the rate-determining step by identifying the highest energy barrier. nih.gov While the specific energetic profile for this compound is not available, generalized data from computational studies on similar sterically hindered systems provide valuable insights.

Below is an illustrative data table representing a hypothetical energetic profile for the key steps in the Suzuki-Miyaura synthesis of a sterically hindered biaryl, based on data from computational studies of related systems. nih.govresearchgate.net

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants (Aryl Halide + Pd(0) Catalyst) | 0.0 | |

| Oxidative Addition | Transition State 1 (TS1) | +15 to +25 |

| Intermediate 1 (Aryl-Pd(II)-Halide) | -5 to -15 | |

| Transmetalation | Transition State 2 (TS2) | +10 to +20 (relative to Intermediate 1) |

| Intermediate 2 (Diaryl-Pd(II)) | -10 to -20 | |

| Reductive Elimination | Transition State 3 (TS3) | +5 to +15 (relative to Intermediate 2) |

| Products (Biaryl + Pd(0) Catalyst) | -20 to -40 |

This table presents a generalized range of relative energies for the Suzuki-Miyaura catalytic cycle for a sterically hindered system, as inferred from various DFT studies.

Chemical Reactivity and Derivatization Beyond Synthesis

Carboxylic Acid Functionalization

The carboxylic acid group is a primary site for chemical modification, allowing for the formation of esters and amides, reduction to alcohols, and decarboxylation reactions.

Formation of Esters and Amides

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. masterorganicchemistry.com In the case of 4-methyl-2,6-diphenylbenzoic acid, standard esterification methods, such as the Fischer-Speier esterification, can be employed. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid or tosic acid. masterorganicchemistry.com The reaction proceeds through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol. masterorganicchemistry.com

The steric hindrance around the carboxylic acid group in this compound, due to the two flanking phenyl groups, may necessitate the use of more potent esterification methods. The Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, is a mild and effective method for synthesizing esters from sterically hindered carboxylic acids. organic-chemistry.org Another approach involves the use of activating agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). chem-soc.si

Similarly, amides can be synthesized from this compound by first converting the carboxylic acid to a more reactive acyl halide or by using peptide coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by an amine.

Reduction to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol. science.gov This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the corresponding alcohol.

Selective reduction to the aldehyde is more challenging due to the high reactivity of the aldehyde functional group, which can be further reduced to the alcohol. However, this can be accomplished using specialized reagents or by converting the carboxylic acid to a derivative that is more amenable to partial reduction.

Decarboxylation Reactions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for aromatic carboxylic acids. However, under certain conditions, such as high temperatures or in the presence of specific catalysts, decarboxylation can occur. brieflands.com For some substituted benzoic acids, decarboxylation can be facilitated by the presence of electron-donating groups on the aromatic ring. researchgate.netcore.ac.uk The specific conditions required for the decarboxylation of this compound would need to be determined experimentally.

Reactivity of the Phenyl Substituents

The two phenyl rings attached to the benzoic acid core are also sites for chemical modification, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

The phenyl rings of this compound can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The carboxylic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The directing effects of these substituents will influence the position of substitution on the central benzoic acid ring.

The two peripheral phenyl rings are also susceptible to electrophilic attack. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmsu.edu The conditions for these reactions typically involve the use of strong acids or Lewis acid catalysts to generate the electrophilic species. msu.edumasterorganicchemistry.com For example, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.org

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium. libretexts.org

To utilize this compound in cross-coupling reactions, it would first need to be functionalized with a suitable leaving group, such as a halide (e.g., bromine or iodine) or a triflate group, on one or both of the phenyl substituents. This can be achieved through electrophilic halogenation. Once functionalized, the resulting aryl halide or triflate can participate in various cross-coupling reactions, including:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. torontomu.ca

Stille Coupling: Reaction with an organotin reagent. libretexts.org

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a new carbon-nitrogen bond. libretexts.org

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base. libretexts.org

These reactions offer a versatile platform for introducing a wide range of substituents onto the phenyl rings of this compound, enabling the synthesis of complex molecular architectures.

Interactions with Metal Centers

The compound this compound is a carboxylate ligand characterized by significant steric bulk due to the two phenyl groups positioned at the 2 and 6 carbons of the benzoic acid core. This steric hindrance profoundly influences its interaction with metal centers, dictating the coordination chemistry, the feasibility of forming extended structures like Metal-Organic Frameworks (MOFs), and its role in ligand exchange and catalytic processes.

Coordination Chemistry with Transition Metals

A notable example of the coordination chemistry of this ligand is its reaction with a diiron(II) compound, where it acts as a bridging ligand between the two iron centers. mit.edu In this complex, the carboxylate group of the this compound spans the two iron atoms. mit.edu

The formation of complexes with other transition metals is also of interest. For instance, the chemistry of m-terphenyls, a class of molecules to which this compound belongs, has been extended to the synthesis of one-dimensional metal-organic chains and two-dimensional networks with metals such as zinc, copper, and cobalt. sfu.ca The interaction of such bulky ligands with metal ions can lead to unusual coordination environments. sfu.ca

The coordination number, which is the number of ligand donor atoms directly bonded to the metal, is a key factor in the structure of these complexes. ncert.nic.inlibretexts.org For instance, with larger ligands like the chloride ion, a change in coordination number is often observed when they replace smaller ligands like water molecules. savemyexams.com Given the significant bulk of this compound, it is expected to favor lower coordination numbers around the metal center.

Below is a data table summarizing the coordination behavior of this compound with a transition metal based on available research.

| Metal | Complex Type | Coordination Mode | Key Structural Features |

| Iron(II) | Diiron(II) complex | Bridging | One carboxylate ligand bridging two iron centers. mit.edu |

Formation of Metal-Organic Frameworks (MOFs) with Related Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netresearchgate.net The properties of MOFs, such as their pore size and stability, are highly dependent on the structure of the organic linker. researchgate.netnih.gov

While specific MOFs based on this compound are not extensively documented, the use of sterically hindered or bulky carboxylate ligands is a known strategy in MOF design. nih.govrsc.orgmathnet.ru The introduction of bulky groups can influence the resulting topology of the MOF. nih.gov For example, the use of a sterically hindered dicarboxylate linker was shown to lead to a three-dimensional network. nih.gov Similarly, the functionalization of ligands with bulky groups can modulate the pore size and environment within the MOF. rsc.orgresearchgate.net

The rationale behind using bulky ligands is to prevent the formation of densely packed structures, thereby promoting the creation of porous frameworks. researchgate.net For instance, a Cu(II) MOF was constructed using an angular dicarboxylate ligand with a bulky uncoordinated group, resulting in a two-dimensional structure. researchgate.net The adaptable coordination geometries of metal ions, particularly rare-earth elements, combined with the varied conformations of carboxylate ligands, can lead to a diversity of MOF structures. nih.gov

The synthesis of MOFs typically involves solvothermal methods, where the metal precursor and the organic ligand are heated in a solvent. acs.org The choice of both the metal and the ligand is crucial in directing the final structure and properties of the MOF. nih.govfrontiersin.orgrsc.org

Ligand Exchange and Catalytic Cycles

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. savemyexams.comlibretexts.orgchemguide.co.uk This process is often reversible and is influenced by factors such as the concentration of the incoming ligand. libretexts.orgchemguide.co.uk The steric and electronic properties of the ligands involved play a significant role in the rate and mechanism of these exchange reactions. acs.org

Metal complexes, including those with carboxylate ligands, can act as catalysts in a variety of organic reactions. rsc.orgresearchgate.netjns.edu.af The catalytic activity is often centered at the metal ion, and the ligands surrounding it can modulate its reactivity and selectivity. mdpi.comcsic.es For a catalytic cycle to proceed, the substrate typically needs to bind to the metal center, which may involve the displacement of an existing ligand.

The bulky nature of this compound can influence its lability in a metal complex, which in turn affects its potential catalytic applications. While specific studies on the ligand exchange and catalytic cycles of this compound complexes are not widely reported, the principles of transition metal catalysis provide a framework for understanding its potential role. nih.gov For example, copper(II) complexes have been investigated for their catalytic activity in oxidation reactions. rsc.org The redox properties of transition metal complexes are also a key aspect of their catalytic potential. wikipedia.org

Advanced Materials and Supramolecular Chemistry Applications

Self-Assembled Monolayers (SAMs) Formation

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a substrate. They are a fundamental tool in nanotechnology, allowing for the precise control of surface properties.

A derivative of 4-methyl-2,6-diphenylbenzoic acid, specifically m-terphenyl (B1677559) 4-mercaptomethyl-2,6-diphenylbenzoic acid, has been shown to form ω-carboxyl terminated self-assembled monolayers on gold surfaces. nih.govarcabc.caresearchgate.net The thiol group at one end of the molecule provides a strong anchoring point to the gold substrate, a well-established method for creating stable SAMs. rsc.org The other end of the molecule exposes a carboxyl group, creating a functionalized surface with specific chemical properties. The bulky nature of the m-terphenyl framework ensures that the molecules in the monolayer are spaced out, resulting in a low-density packing. nih.govresearchgate.net This controlled spacing is advantageous for applications where subsequent binding of larger molecules, such as biological macromolecules, is desired. nih.govresearchgate.net

The interfacial properties of these SAMs are significantly influenced by the pKa of the terminal carboxyl groups. The pKa is a measure of the acidity of the group and determines its charge state at a given pH. For SAMs formed from m-terphenyl 4-mercaptomethyl-2,6-diphenylbenzoic acid on gold, the surface pKa has been determined to be unusually high, at a value of 10.1 ± 0.2. nih.govarcabc.caresearchgate.net This elevated pKa value is attributed to the low-density packing and the specific microenvironment created by the bulky terphenyl groups. This high surface pKa is a critical factor in controlling the interfacial chemistry, as it dictates the protonation state of the surface and its ability to interact with other molecules through hydrogen bonding or electrostatic interactions. nih.govresearchgate.net

The ability of molecules to form larger, well-defined structures through non-covalent interactions is the basis of supramolecular chemistry. On surfaces, this leads to the formation of supramolecular architectures. The principles of hydrogen bonding are often exploited to guide the self-assembly of these structures. researchgate.net Molecules designed with specific functional groups, like the carboxylic acid in this compound, can form predictable patterns through hydrogen bonds. science.gov The resulting two-dimensional crystals can exhibit complex arrangements, such as those formed by pentamers interacting via five-fold O···H–O hydrogen bonds. researchgate.net The formation of these extended, hydrogen-bonded surface architectures is a key step in building functional surfaces from the bottom up. researchgate.netresearchgate.net

Role in Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule. Aromatic carboxylic acids are known to participate in such interactions. rsc.org

The complexation of guests like benzoic acid and 4-methylbenzoic acid with host molecules has been studied, revealing that both charge and hydrophobicity are significant factors in the stability of the resulting host-guest complexes. rsc.org Given its structure as an aromatic carboxylic acid, this compound has the potential to act as a guest in various host systems. Furthermore, related molecular frameworks, such as substituted carbazoles, have been identified as promising candidates for host-guest chemistry applications. researchgate.net

Engineering of Novel Functional Materials

The controlled assembly of molecular components is fundamental to the engineering of new materials with tailored properties. The ability to form stable, functionalized monolayers makes derivatives of this compound valuable building blocks.

Self-assembled monolayers of thiols on gold are a cornerstone for the fabrication of a wide array of nanotechnological devices. rsc.org The m-terphenyl 4-mercaptomethyl-2,6-diphenylbenzoic acid serves as a prime example of a molecular component designed for this purpose. nih.govresearchgate.net By forming a well-defined monolayer with exposed carboxylic acid groups, it creates a surface that can be further modified. This functionality is crucial for the development of biosensors, where proteins or other biological molecules are immobilized on the surface, or for creating platforms for studying molecular-scale electronics. The rigid and bulky nature of the molecule provides a robust and well-defined spacing, which is essential for the reliable performance of such devices. nih.govresearchgate.net

Integration into Polymeric Systems

While direct incorporation of this compound as a monomer into traditional polymer backbones like polyamides or polyesters is not extensively documented in available research, its derivatives have been successfully integrated into polymeric systems through non-covalent, supramolecular interactions. This approach is pivotal in forming highly organized, functional surfaces.

A notable example involves a derivative, m-terphenyl 4-mercaptomethyl-2,6-diphenylbenzoic acid . rsc.orgrsc.orgresearchgate.net This molecule has been engineered to form self-assembled monolayers (SAMs) on gold surfaces. rsc.orgrsc.orgresearchgate.net The thiol (-SH) group at the 4-position of the central phenyl ring serves as an anchor, forming a strong bond with the gold substrate. The bulky m-terphenyl structure, featuring the two flanking phenyl rings, dictates the spacing between adjacent molecules on the surface. rsc.org

This steric hindrance results in the formation of a low-density monolayer where the terminal carboxyl groups are well-isolated from each other. rsc.org Such controlled spacing is highly desirable for applications in biosensors and for immobilizing biological macromolecules, as it prevents steric hindrance and aggregation of the molecules being attached to the surface. rsc.orgresearchgate.net

The research findings highlight that these SAMs, terminated with ω-carboxyl groups, exhibit a high surface pKa. rsc.orgresearchgate.netarcabc.ca This property is significant for controlling surface charge and for subsequent chemical reactions, such as the attachment of biomolecules like adenine. rsc.org The ability to create these well-defined, functional surfaces demonstrates the integration of this compound derivatives into a supramolecular polymeric assembly, paving the way for advanced material applications.

Interactive Data Table: Properties of Self-Assembled Monolayers of m-terphenyl 4-mercaptomethyl-2,6-diphenylbenzoic acid on Gold

| Property | Value | Significance | Reference |

| Surface pKa | 10.1 ± 0.2 | Indicates a less acidic surface compared to more densely packed SAMs, influencing surface charge and reactivity. | rsc.orgresearchgate.netarcabc.ca |

| Molecular Arrangement | Low-density monolayer | The bulky structure creates space between functional groups, which is advantageous for binding large biomolecules without steric hindrance. | rsc.org |

| Terminal Group | ω-carboxyl | Provides a reactive site for the covalent attachment of other molecules, such as proteins or DNA, for biosensor applications. | rsc.orgrsc.org |

| Substrate | Gold | The thiol group forms a stable and organized assembly on the gold surface. | rsc.orgrsc.orgresearchgate.net |

Conclusion and Future Perspectives in 4 Methyl 2,6 Diphenylbenzoic Acid Research

Summary of Current Research Landscape

Research concerning 4-methyl-2,6-diphenylbenzoic acid is primarily centered on its synthesis, characterization, and its utility as a precursor for functionalized m-terphenyl (B1677559) derivatives and as a ligand in coordination chemistry.

The synthesis of this compound has been documented, starting from 2,6-dibromo-4-methyliodobenzene. rsc.org The process involves a Grignard reaction with phenylmagnesium bromide followed by carboxylation with dry carbon dioxide. This foundational synthesis provides a viable route to access the core structure for further studies. rsc.org

Table 1: Synthesis and Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Starting Material | 2,6-dibromo-4-methyliodobenzene | rsc.org |

| Key Reagents | Phenylmagnesium bromide, Carbon dioxide | rsc.org |

| Yield | 51% | rsc.org |

| Melting Point | 240-242°C | rsc.org |

Detailed characterization of the compound has been performed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HR-MS). rsc.org Furthermore, its solid-state structure has been elucidated through single-crystal X-ray crystallography, providing precise data on bond lengths and angles. rsc.org

A significant area of application for this compound is as a bulky ligand in the synthesis of coordination complexes. For instance, it has been used to prepare a diiron(II) compound, Fe₂(N-Et-HPTB)(μ-ArCOO)₂, where its steric bulk influences the coordination environment of the metal centers. mit.edu This highlights its potential in modeling the active sites of metalloenzymes and developing new catalysts.

Moreover, this compound serves as a key intermediate in the synthesis of functionalized derivatives. rsc.org A notable example is its conversion to 4-mercaptomethyl-2,6-diphenylbenzoic acid, which has been successfully employed in the formation of ω-carboxyl terminated self-assembled monolayers (SAMs) on gold surfaces. rsc.orgresearchgate.netresearchgate.netarcabc.caarcabc.canih.govrsc.org These SAMs exhibit a low surface density, which is advantageous for the binding of biological macromolecules. researchgate.netresearchgate.netarcabc.caarcabc.canih.govrsc.org

Unexplored Reactivity and Derivatization Pathways

While the derivatization of the 4-methyl group has been successfully demonstrated, the full scope of reactivity for this compound remains largely to be explored. The existing synthetic work provides a foundation for investigating further transformations.

The carboxylic acid group is a versatile functional handle for a multitude of reactions. Standard transformations such as esterification, amidation, and conversion to an acid chloride could yield a library of new derivatives with tailored properties. The synthesis of related 2,6-diphenylbenzoic acid esters and amides has been reported, suggesting similar reactivity for the 4-methyl analogue.

The aromatic rings of the diphenyl substituents present opportunities for electrophilic substitution reactions. However, the steric hindrance imposed by the bulky terphenyl-like structure might necessitate harsh reaction conditions or specialized catalytic systems. Investigating reactions such as nitration, halogenation, or sulfonation on the peripheral phenyl rings could lead to compounds with altered electronic properties or additional functionalization points.

Furthermore, the reactivity of the central benzene (B151609) ring, beyond the existing functional groups, is another area for investigation. Metal-catalyzed C-H activation could potentially enable the introduction of new substituents at the remaining positions on the central ring, although this would be challenging due to steric crowding.

Potential for Novel Material Design and Applications

The unique structural features of this compound, particularly its rigid, bulky m-terphenyl-like framework, make it an attractive candidate for the design of novel materials.

Its demonstrated use as a ligand in coordination chemistry suggests significant potential in the development of Metal-Organic Frameworks (MOFs). The synthesis of 1-D metal-organic chains and 2-D networks using the related 2,6-diphenylterephthalic acid indicates that this compound could be employed to create porous materials with potential applications in gas storage, separation, and catalysis. canada.casfu.ca The methyl group could serve to fine-tune the pore size and environment within such frameworks.

The success of its thiol derivative in forming well-defined SAMs opens the door to creating a variety of functional surfaces. researchgate.netresearchgate.netarcabc.caarcabc.canih.govrsc.org By modifying the terminal group of the derivatized acid, surfaces with specific chemical, physical, or biological properties could be engineered. For example, attaching photoresponsive or electroactive moieties could lead to the development of molecular switches or sensors. The low-density nature of the SAMs is particularly promising for creating bioactive surfaces that minimize non-specific protein adsorption while allowing for the specific binding of target biomolecules. researchgate.netresearchgate.netarcabc.caarcabc.canih.govrsc.org

Interdisciplinary Research Opportunities

The research on this compound and its derivatives naturally extends across multiple scientific disciplines, offering numerous opportunities for collaborative research.

The application of its thiol derivative in creating bioactive SAMs establishes a clear link to biomaterials science and biotechnology . Further research could involve collaborations with biologists and biochemists to design surfaces for specific applications such as biosensors, platforms for studying cell adhesion, or matrices for tissue engineering. The ability to control the surface chemistry at a molecular level is a powerful tool in these fields.

The use of this compound as a ligand in coordination chemistry points to collaborations with inorganic and materials chemists. The synthesis and characterization of new coordination complexes and MOFs could lead to advancements in catalysis, materials science, and nanotechnology . For instance, incorporating these bulky ligands into catalysts could enhance selectivity by creating specific steric environments around the active site.

Furthermore, the synthesis of new derivatives with interesting photophysical or electronic properties could be of interest to physical chemists and physicists . Investigating the self-assembly behavior of these molecules on different substrates could provide insights into fundamental aspects of surface science and lead to the development of novel electronic or photonic devices.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-bromomethyl-2,6-diphenylbenzoic acid |

| 4-mercaptomethyl-2,6-diphenylbenzoic acid |

| This compound |

| 2,6-dibromo-4-methyliodobenzene |

| 2,6-diphenylterephthalic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.